molecular formula C9H7ClN2O B11745570 3-Acetyl-5-chloro-6-azaindole

3-Acetyl-5-chloro-6-azaindole

Cat. No.: B11745570
M. Wt: 194.62 g/mol
InChI Key: PKQLBYWNOQAMID-UHFFFAOYSA-N
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Description

3-Acetyl-5-chloro-6-azaindole is a heterocyclic compound that belongs to the class of azaindoles Azaindoles are structurally similar to indoles but contain a nitrogen atom in the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-chloro-6-azaindole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Another method involves the Pd-catalyzed Sonogashira reaction, followed by tandem C-N couplings and cyclizations with amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-chloro-6-azaindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

3-Acetyl-5-chloro-6-azaindole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-chloro-6-azaindole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-azaindole: Similar in structure but with different substitution patterns.

    3-Acetyl-7-azaindole: Differing in the position of the nitrogen atom within the ring.

    5-Bromo-6-azaindole: Contains a bromine atom instead of chlorine.

Uniqueness

3-Acetyl-5-chloro-6-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in drug discovery and materials science .

Biological Activity

3-Acetyl-5-chloro-6-azaindole is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article examines its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClN2OC_9H_7ClN_2O, with a molecular weight of approximately 194.62 g/mol. The compound features a unique structure characterized by a chloro substituent and an acetyl group attached to an azaindole framework. This structural configuration contributes to its reactivity and biological potential.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . It has been primarily studied for its role as a ligand in transition metal complexes, which have shown cytotoxic effects against various cancer cell lines.

The compound induces apoptosis in cancer cells through several mechanisms:

  • Interaction with Cellular Targets : Azaindole derivatives can interact with cellular targets, leading to programmed cell death.
  • Metal Complex Formation : Complexes formed with transition metals such as platinum or palladium enhance the cytotoxicity of this compound against cancer cells, suggesting that these interactions are crucial for its therapeutic efficacy.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral activities . Preliminary studies suggest that certain derivatives may inhibit viral replication, showcasing the compound's broad pharmacological potential.

Comparative Biological Activity

To provide context, here is a comparative table of similar compounds and their biological activities:

Compound NameCAS NumberSimilarity IndexAnticancer Activity
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde918515-16-90.89Moderate
1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone1260383-22-90.83High
1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone1427504-73-10.83Low
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde954112-61-90.82Moderate
3-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde1190309-77-30.82High

This table highlights the varying degrees of anticancer activity among structurally similar compounds, emphasizing the unique properties of this compound.

Case Studies

Several studies have documented the biological activity of this compound:

  • Cytotoxicity Studies : In vitro studies have demonstrated that complexes formed with transition metals exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values indicating potent activity against breast and colon cancer cell lines.
  • Antiviral Efficacy : Another study explored the antiviral potential of derivatives of this compound against influenza virus strains, showing promising results in inhibiting viral replication in cell cultures.

Properties

IUPAC Name

1-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5(13)7-3-11-8-4-12-9(10)2-6(7)8/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQLBYWNOQAMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=CN=C(C=C12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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